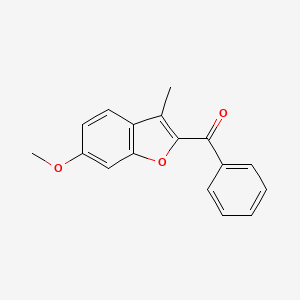

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Descripción general

Descripción

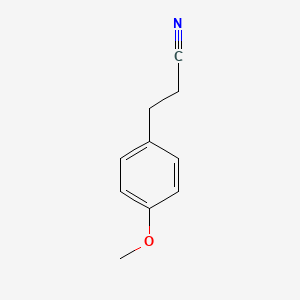

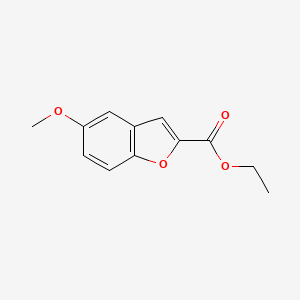

“(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the linear formula C17H14O3 . It has a molecular weight of 266.299 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

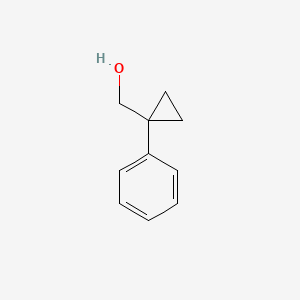

Benzofuran compounds, such as “(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone”, have been synthesized through various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

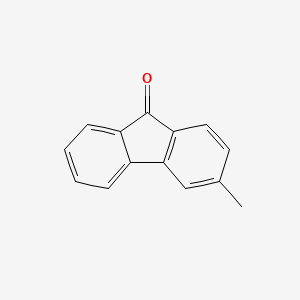

Molecular Structure Analysis

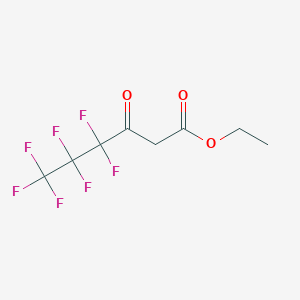

The molecular structure of “(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is represented by the linear formula C17H14O3 . The compound has a CAS Number of 269075-46-9 .

Chemical Reactions Analysis

Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Physical And Chemical Properties Analysis

“(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the linear formula C17H14O3 . It has a molecular weight of 266.299 . More specific physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzofuran derivatives have been noted for their antimicrobial properties. Specifically, compounds with substitutions at the 4-position of the benzofuran, especially those containing halogens or hydroxyl groups, have exhibited good antimicrobial activity .

Anticancer and Antitumor Activity

Some substituted benzofurans have shown significant anticancer activities. For instance, certain compounds have been found to inhibit cell growth in various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Another series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds demonstrated anticancer activity against the human ovarian cancer cell line A2780 .

Synthesis and Drug Development

Benzofuran derivatives are key components in the synthesis of various drugs. They are used in the development of proton pump inhibitors, anti-hypertensive drugs, anthelmintics, and investigational therapeutic agents including antitumor and anticancer medications .

Total Synthesis of Natural Products

The benzofuran ring is a crucial element in the total synthesis of natural products. Key transformations in such syntheses involve complex coupling reactions and iodocyclization processes that utilize benzofuran derivatives .

Mecanismo De Acción

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various targets leading to their diverse pharmacological activities .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Propiedades

IUPAC Name |

(6-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-9-8-13(19-2)10-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNOCCDHRFAWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701229400 | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | |

CAS RN |

269075-46-9 | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269075-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(PHENYL)METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.